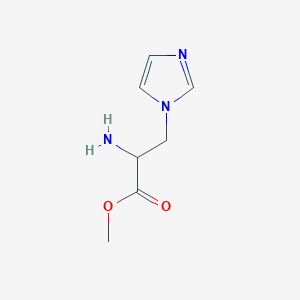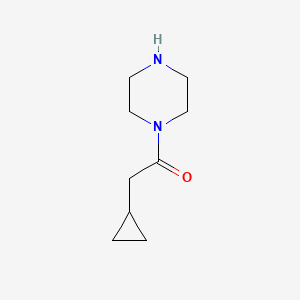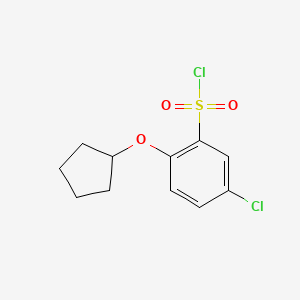
4-(2,4-二氟苯基)丁酮
描述
“4-(2,4-Difluorophenyl)butan-2-one” is a chemical compound with the molecular formula C10H11F2O . It is also known as 2,4-difluoro-α-hydroxy-β-ketobutyric acid ethyl ester. This compound is classified as a ketone and is used in various research fields due to its interesting biological properties.
Molecular Structure Analysis
The IUPAC name for this compound is 4-(2,4-difluorophenyl)-2-butanone . The InChI code is 1S/C10H10F2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-6H,2-3H2,1H3 . The molecular weight of the compound is 184.19 .
Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The storage temperature is room temperature .
科学研究应用
Comprehensive Analysis of 4-(2,4-Difluorophenyl)butan-2-one Applications
4-(2,4-Difluorophenyl)butan-2-one is a chemical compound with intriguing biological properties that make it a valuable asset in various scientific research fields. Below is a detailed analysis of its unique applications across different scientific domains.
Antifungal Drug Development: One of the primary applications of 4-(2,4-Difluorophenyl)butan-2-one is in the development of antifungal medications. It serves as a precursor in the synthesis of Voriconazole, a potent antifungal drug used to treat serious fungal infections . The compound’s ability to inhibit fungal metabolism and cell membrane formation is crucial in combating fungal resistance.
Organic Synthesis: This compound is also utilized in organic synthesis, particularly in the late-stage functionalization of pharmaceuticals . Its structure allows for the introduction of a formyl group, creating a site for further functionalization in molecules that originally lack active sites for modification.
Photoredox Catalysis: In the field of photoredox catalysis, 4-(2,4-Difluorophenyl)butan-2-one is involved in the hydroxymethylation of various compounds . This process is essential for introducing hydroxymethyl groups into molecules, which can significantly alter their chemical and biological activities.
NMR Spectroscopy Research: The structural elucidation of new compounds often employs NMR spectroscopy, where 4-(2,4-Difluorophenyl)butan-2-one derivatives are used as reference materials . Their distinct chemical shifts can be instrumental in identifying and characterizing new molecular entities.
Antimicrobial Resistance Studies: Research into overcoming antimicrobial resistance can benefit from the use of 4-(2,4-Difluorophenyl)butan-2-one. Its derivatives have shown promise in enhancing the efficacy of existing drugs and in the discovery of new antimicrobial agents .
Chemical Library Enrichment: Chemical libraries, which are essential for drug discovery and development, often include derivatives of 4-(2,4-Difluorophenyl)butan-2-one. These compounds add diversity to the libraries and provide a broader range of structures for high-throughput screening.
Fluorination Chemistry: The presence of fluorine atoms in 4-(2,4-Difluorophenyl)butan-2-one makes it a significant compound in fluorination chemistry. It is used to study the effects of fluorination on the biological activity and stability of pharmaceuticals.
Material Science: Lastly, this compound finds applications in material science, particularly in the development of novel materials with specific electronic or optical properties. Its molecular structure can influence the design of new materials for various technological applications.
安全和危害
The compound has been classified under the GHS07 category . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
4-(2,4-difluorophenyl)butan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYSSUKUIDCBQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




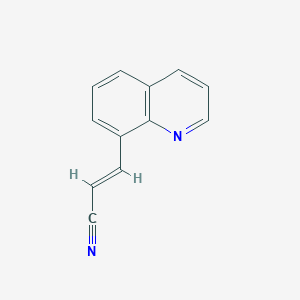

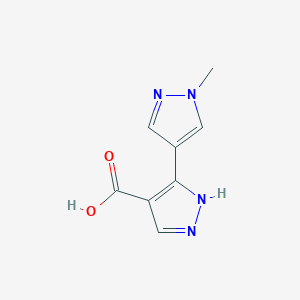

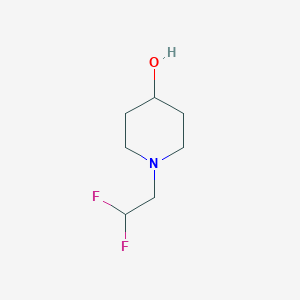
![6-[(1-Methylpyrrolidin-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1427900.png)
![[2-(2-Chlorobenzyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427902.png)
![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427903.png)

![1-(2-Nitroethenyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B1427907.png)
